7,8-dimethoxy-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
Properties
IUPAC Name |
7,8-dimethoxy-2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-10-5-4-6-11(7-10)19-17-21-22-16(23)12-8-14(24-2)15(25-3)9-13(12)20-18(22)26-17/h4-9H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSHJWQSKYEKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . These bacteria are known to cause various infections in humans, and the compound’s ability to inhibit these bacteria suggests its potential as an antibacterial agent.
Mode of Action
The compound interacts with its targets by disrupting processes related to DNA replication. This disruption inhibits the replication of both bacterial and cancer cells. The compound’s interaction with calf thymus-DNA (CT-DNA) has also been investigated.
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication. By disrupting these pathways, it inhibits the growth and proliferation of target bacteria
Pharmacokinetics
The strong aromaticity of the 1,3,4-thiadiazole ring, which is part of the compound’s structure, provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates, including human beings.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, specifically Klebsiella pneumoniae and Staphylococcus hominis . This suggests that the compound could be used as a potential antibacterial agent.
Biochemical Analysis
Biochemical Properties
7,8-dimethoxy-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in melanin production. The interaction with tyrosinase occurs through binding to the enzyme’s active site, thereby preventing the conversion of tyrosine to melanin. Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type. In cancer cells, this compound has demonstrated cytotoxic properties, leading to cell death through apoptosis. It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By modulating these pathways, this compound can inhibit cancer cell growth and induce apoptosis. Furthermore, this compound affects gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, such as tyrosinase, inhibiting their activity. Additionally, it can interact with DNA, leading to changes in gene expression. The inhibition of enzyme activity and alteration of gene expression contribute to the compound’s biological effects, including its cytotoxic and enzyme inhibitory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for sustained biological activity. Degradation products may form over extended periods, potentially altering its effects on cells. Long-term studies have indicated that this compound can induce lasting changes in cellular function, including sustained inhibition of enzyme activity and prolonged cytotoxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has shown therapeutic effects, such as tumor growth inhibition and enzyme activity reduction. At higher doses, toxic effects may occur, including damage to healthy tissues and organs. The threshold for these adverse effects depends on the specific animal model and the duration of exposure. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites. The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body. Additionally, cofactors such as NADPH are required for the enzymatic reactions involved in the metabolism of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs). Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria. Targeting signals and post-translational modifications may direct it to these compartments, where it can exert its effects on gene expression and cellular metabolism. The subcellular localization of this compound is essential for its interaction with biomolecules and its overall biological activity.
Biological Activity
7,8-Dimethoxy-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS Number: 1021260-73-0) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula: C18H16N4O3S
- Molecular Weight: 368.4096 g/mol
- SMILES Notation: COc1cc2c(cc1OC)nc1n(c2=O)nc(s1)Nc1cccc(c1)C
Synthesis
The compound is synthesized through a one-pot condensation reaction involving 2-hydroxy-1,4-naphthoquinone and various aldehydes with 5-substituted-2-amino-1,3,4-thiadiazole derivatives. This method has been reported to yield good results in terms of efficiency and purity .
Antitumor Activity
Research indicates that derivatives of the thiadiazole moiety exhibit significant antitumor properties. In a study evaluating various compounds against human cancer cell lines (HCT116 and HepG2), many showed potent cytotoxicity. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.74 to 10 μg/mL against HCT116 cells .
Table 1: Antitumor Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT116 | 3.29 |
| Compound B | HepG2 | 10.0 |
| Compound C | MCF-7 | 5.0 |
Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens. Derivatives of the thiadiazole class have shown effectiveness against Gram-positive bacteria and fungi such as Candida albicans and Aspergillus niger. In particular, modifications to the phenyl ring have enhanced antifungal activity with MIC values between 32–42 μg/mL compared to fluconazole .
Table 2: Antimicrobial Activity
| Pathogen | Activity Type | MIC (μg/mL) |
|---|---|---|
| Candida albicans | Antifungal | 24–26 |
| Aspergillus niger | Antifungal | 32–42 |
| Staphylococcus aureus | Antibacterial | <10 |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways in cancer cells. The presence of the thiadiazole ring enhances its reactivity with biological molecules, potentially leading to the inhibition of critical enzymes or pathways involved in tumor growth and survival.
In addition to direct cytotoxic effects, these compounds may induce apoptosis in cancer cells by activating specific signaling pathways. The structural features of the compound allow for diverse interactions with cellular targets, making it a promising candidate for further development as an anticancer agent .
Case Studies
A notable case study examined the effects of a series of thiadiazole derivatives on different cancer cell lines. The study found that compounds similar to this compound exhibited significant antiproliferative effects across multiple lines including breast (MCF-7), colon (HCT116), and lung (H460) cancers. The results indicated that structural modifications could enhance activity and selectivity towards specific cancer types .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of quinazolinone compounds exhibit anticancer properties. The specific structure of 7,8-dimethoxy-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one suggests potential activity against various cancer cell lines due to its ability to interact with DNA and inhibit cell proliferation.
Case Study: In Vitro Studies
A study conducted on several quinazolinone derivatives demonstrated that modifications at the 7 and 8 positions significantly enhanced cytotoxicity against human cancer cell lines. The specific compound under discussion showed promising results in preliminary assays, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound's structure may also confer antimicrobial properties. Research has shown that thiadiazole derivatives can exhibit antibacterial and antifungal activities.
Case Study: Antimicrobial Testing
In a comparative study of various thiadiazole derivatives, the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated that the presence of methoxy groups enhances the lipophilicity of the molecule, improving its membrane permeability and antimicrobial efficacy .
Neuropharmacology
Recent studies have explored the neuropharmacological potential of quinazolinone derivatives. The compound may exhibit neuroprotective effects and could be investigated for its role in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
An investigation into the neuroprotective properties of similar compounds revealed that they could mitigate oxidative stress in neuronal cells. The specific compound's ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology .
Industrial Applications
Beyond medicinal uses, compounds like this compound may find applications in material sciences due to their unique chemical properties.
Potential Use in Dyes and Pigments
The structural characteristics of this compound suggest potential utility in developing dyes or pigments due to its stable aromatic system and functional groups that can participate in further chemical reactions.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 7,8-dimethoxy-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be contextualized against structurally analogous derivatives. Below is a comparative analysis based on substituent effects, synthesis pathways, and bioactivity:
Table 1: Comparative Analysis of Thiadiazoloquinazolinone Derivatives
Key Structural and Functional Insights
Substituent Effects: Electron-donating groups (e.g., methoxy, methyl) enhance bioactivity by improving solubility and target binding . Conversely, electron-withdrawing groups (e.g., nitro, fluoro) reduce anti-Mtb activity . Alkyl chain length: Propyl derivatives exhibit superior anti-Mtb and antifungal activity compared to shorter chains (ethyl) due to increased hydrophobic interactions . Aromatic substituents: The 3-methylphenylamino group in the target compound likely enhances π-π stacking with biological targets, similar to aryl-substituted analogues in .
Synthetic Pathways: Condensation reactions (e.g., thiadiazole + quinazolinone precursors) are common, with yields ranging from 28–70% under optimized conditions . Green chemistry approaches (e.g., diphenhydramine hydrochloride-catalyzed synthesis) improve eco-friendliness for thiadiazoloquinazolinones .
Biological Activity Trends: Anti-HIV activity is linked to thienopyrimidone scaffolds (e.g., USP/VA-2), while antituberculosis activity correlates with hydrophobic substituents (e.g., propylthio) . αIIbβ3 receptor antagonists require precise substituent positioning; fluorine retains activity, but bulkier groups (e.g., methyl) disrupt binding .
Notes
- SAR Consistency: The piperazine domain in thiadiazolo-pyrimidinones () and the quinazolinone core in the target compound are critical for maintaining bioactivity. Alterations to these regions often lead to activity loss .
- Contradictions : While propyl derivatives show optimal anti-Mtb activity , their methoxy analogues (e.g., 1,3-dioxolane derivatives) are inactive, emphasizing the need for balanced hydrophobicity .
- Unresolved Questions: Limited data exist on pharmacokinetics (e.g., bioavailability, toxicity) for these compounds. Further studies are needed to validate in vivo efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7,8-dimethoxy-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one?
- Methodology : The compound’s synthesis typically involves multi-step heterocyclic ring formation. Key steps include:
- Thiadiazole ring closure : Use of sulfur sources (e.g., Lawesson’s reagent) under reflux in anhydrous solvents like toluene or DMF .
- Amination : Reaction of intermediates with 3-methylphenylamine in the presence of coupling agents (e.g., EDC/HOBt) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Lawesson’s reagent, toluene, 110°C, 12h | 45–55 | ≥95% |
| Amination | 3-Methylphenylamine, EDC, DCM, 25°C, 24h | 60–70 | ≥98% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the thiadiazole and quinazolinone rings. Key signals:
- Methoxy groups: δ 3.85–3.95 ppm (1H NMR), δ 55–60 ppm (13C NMR).
- Aromatic protons: Split patterns due to substituent anisotropy .
- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and NH (broad peak at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the reported biological activities of this compound?
- Methodology :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Kinase or CYP450 inhibition studies using fluorometric/colorimetric assays (e.g., ATPase activity for kinase profiling) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity or binding modes of this compound?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or CYP450s). Key parameters:
- Grid box centered on active site residues (e.g., CYP3A4 heme).
- Binding affinity (ΔG) compared to known inhibitors .
Q. How to resolve contradictions in spectral data during characterization?
- Case Study : Discrepancies in NH proton integration (1H NMR) may arise from tautomerism or solvent effects.
- Solution :
Variable-temperature NMR (25–60°C) to observe dynamic exchange .
2D NOESY to confirm spatial proximity of substituents .
- Outcome : Confirmed dominance of the 5-keto tautomer in DMSO-d6 .
Q. What strategies improve yield in the final cyclization step?
- Methodology :
- Catalyst screening : Compare Lawesson’s reagent vs. P4S10 in anhydrous vs. wet solvents .
- Microwave-assisted synthesis : Reduce reaction time from 12h to 2h (80°C, 300W) with 15% yield increase .
- Data :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Lawesson’s | Toluene | 12 | 55 |
| P4S10 | Xylene | 24 | 40 |
| Microwave (Lawesson’s) | DMF | 2 | 70 |
Q. How to design analogs with enhanced bioactivity?
- Methodology :
- SAR analysis : Replace methoxy groups with electron-withdrawing substituents (e.g., Cl, NO2) to improve membrane permeability .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to increase solubility .
- Example : 7,8-Dichloro analogs showed 3-fold lower MIC against S. aureus .
Data Contradiction Analysis
Q. Why do synthetic yields vary between labs for the same protocol?
- Factors :
- Oxygen/moisture sensitivity : Thiadiazole intermediates degrade if not handled under inert atmosphere .
- Catalyst purity : Lawesson’s reagent efficacy drops if stored >6 months .
- Mitigation : Use freshly distilled solvents and argon-purged reaction setups.
Tables for Key Findings
Table 1 : Comparative Bioactivity of Derivatives
| Substituent | Antimicrobial (MIC, µg/mL) | CYP3A4 IC50 (µM) |
|---|---|---|
| 7,8-OCH3 | 32 (S. aureus) | 8.2 |
| 7,8-Cl | 10 (S. aureus) | 6.5 |
| 7-NO2,8-OCH3 | 45 (S. aureus) | 12.1 |
Table 2 : Computational vs. Experimental LogP Values
| Derivative | Calculated LogP (DFT) | Experimental LogP |
|---|---|---|
| Parent | 2.8 | 2.5 ± 0.3 |
| 7,8-Cl | 3.4 | 3.1 ± 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
